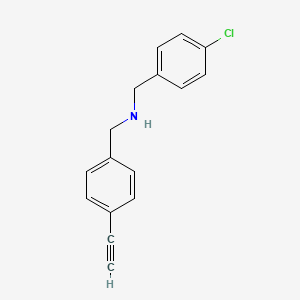![molecular formula C10H9N3O3 B1451676 [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid CAS No. 1092250-54-8](/img/structure/B1451676.png)
[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid” and its derivatives has been reported in the literature . For instance, one method involves the reaction between 4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones and chloroacetic acid containing a catalytic amount of pyridine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string O=C(O)COC1=CC=CC=C1N2C=NN=C2.Cl . The InChI key for this compound is SQLIPWWYYFXUDC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a predicted boiling point of 467.8° C at 760 mmHg, a predicted density of 1.4 g/cm^3, and a predicted refractive index of n20D 1.64 .Applications De Recherche Scientifique
Triazole Derivatives in Drug Development
Triazole derivatives, including the 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, are of significant interest in pharmaceutical research due to their broad range of biological activities. These compounds have been studied for their potential as anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral agents, among others. The versatility of the triazole ring allows for structural variations leading to new drugs with diverse biological activities. The need for more efficient preparations of these compounds, considering green chemistry and sustainability, highlights their potential against emerging diseases and resistant strains of bacteria and viruses (Ferreira et al., 2013).
Environmental Applications
Phenoxy acids, including derivatives similar to "[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid," have been extensively reviewed for their occurrence, transformation, and removal in aquatic environments. These compounds are highly mobile and can be transported to surface and groundwater, posing environmental risks. Advanced oxidation processes (AOPs) have been identified as effective methods for the degradation of phenoxy acids, with studies focusing on the efficiency of various AOPs in breaking down these compounds to reduce their environmental impact (Muszyński et al., 2019).
Biological Activities of Triazole Derivatives
New 1,2,4-triazole derivatives demonstrate a wide range of biological activities, including antimicrobial, antifungal, and antioxidant properties. The search for new compounds among 1,2,4-triazoles is a promising direction for scientific research, with potential applications in pharmaceuticals, agriculture, and more. These derivatives are being explored for their therapeutic potential against various diseases and their role in managing agricultural pests and diseases (Ohloblina, 2022).
Advances in Synthesis Methods
The development of eco-friendly synthesis methods for 1,2,3-triazoles, including copper-catalyzed azide-alkyne cycloadditions (CuAAC), represents significant progress in green chemistry. These methods offer advantages such as reduced reaction times, higher yields, and lower environmental impact, making the synthesis of triazole derivatives more sustainable and applicable to various fields, including drug development and materials science (De Souza et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(1,2,4-triazol-4-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-10(15)5-16-9-4-2-1-3-8(9)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHHSZNQWNXEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



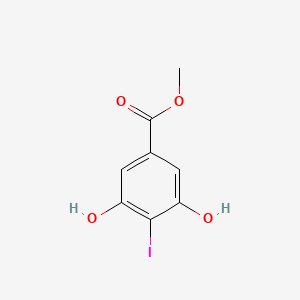
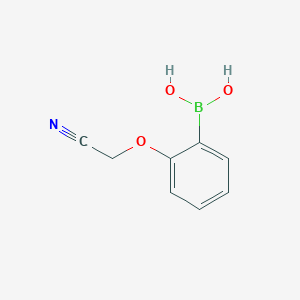
![N-[3-(difluoromethoxy)phenyl]guanidine](/img/structure/B1451599.png)
![3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1451600.png)

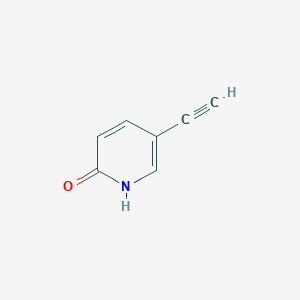
![3-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1451604.png)
![7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1451605.png)
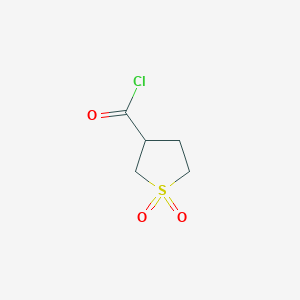
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)

